2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide 2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 1021229-66-2
VCID: VC8195279
InChI: InChI=1S/C21H21N7O3/c29-18(15-11-23-17-4-2-1-3-14(15)17)21(30)22-5-6-28-20-16(12-26-28)19(24-13-25-20)27-7-9-31-10-8-27/h1-4,11-13,23H,5-10H2,(H,22,30)
SMILES: C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54
Molecular Formula: C21H21N7O3
Molecular Weight: 419.4 g/mol

2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide

CAS No.: 1021229-66-2

Cat. No.: VC8195279

Molecular Formula: C21H21N7O3

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide - 1021229-66-2

Specification

CAS No. 1021229-66-2
Molecular Formula C21H21N7O3
Molecular Weight 419.4 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide
Standard InChI InChI=1S/C21H21N7O3/c29-18(15-11-23-17-4-2-1-3-14(15)17)21(30)22-5-6-28-20-16(12-26-28)19(24-13-25-20)27-7-9-31-10-8-27/h1-4,11-13,23H,5-10H2,(H,22,30)
Standard InChI Key HMQOTZQYSOOJPW-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54
Canonical SMILES C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide, reflecting its three primary structural components:

  • A pyrazolo[3,4-d]pyrimidine scaffold substituted with a morpholine group at position 4.

  • An indole moiety linked via a ketone-acetamide bridge.

  • An ethyl spacer connecting the pyrazolopyrimidine and acetamide groups .

Its molecular formula is C₂₁H₂₁N₇O₃, with a molecular weight of 419.4 g/mol . The compound is cataloged under multiple synonyms, including VU0505495-1 and AKOS024475778, and has the PubChem CID 27567896 .

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide
Molecular FormulaC₂₁H₂₁N₇O₃
Molecular Weight419.4 g/mol
SMILESC1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54
InChIKeyHMQOTZQYSOOJPW-UHFFFAOYSA-N

Structural Analysis and Conformational Features

Core Scaffold and Functional Groups

The pyrazolo[3,4-d]pyrimidine core is a nitrogen-rich heterocycle known for its role in kinase inhibition, as seen in analogs like PP242 (PubChem CID 135565635) . The morpholine substituent at position 4 introduces a six-membered oxygen-nitrogen ring, enhancing solubility and influencing binding interactions . The indole-3-yl group, connected via a diketone bridge, may facilitate π-π stacking interactions with biological targets, a feature common in serotonin receptor modulators and kinase inhibitors .

Three-Dimensional Conformation

Computational models predict a planar configuration for the pyrazolopyrimidine-indole system, with the morpholine ring adopting a chair conformation. The ethyl spacer allows rotational flexibility, potentially enabling adaptive binding in enzymatic pockets .

Synthesis and Physicochemical Properties

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclocondensationDMF, 100°C, 12hPyrimidine ring formation
N-Alkylation2-Chloroethylmorpholine, K₂CO₃, DMFSide chain introduction
Amide CouplingEDC/HOBt, DCM, rtAcetamide bridge formation

Physicochemical Data

Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:

  • LogP: ~2.1 (moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 3/9

  • Polar Surface Area: 120 Ų .

Biological Activity and Mechanism of Action

Anticancer Applications

Pyrazolopyrimidines are extensively studied in oncology. For example, VU0505495-1 (a synonym) may inhibit proliferation in glioblastoma or breast cancer cell lines, though specific assays are needed to confirm activity .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved yields.

  • Kinase Profiling: Screen against kinase panels to identify primary targets.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.

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